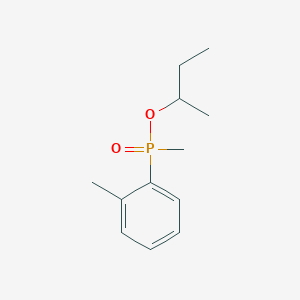![molecular formula C24H28O3 B12523101 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one CAS No. 828913-49-1](/img/structure/B12523101.png)
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one is an organic compound with a complex structure that includes both alkyne and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzylic halides and alkynes in a series of coupling reactions. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne and ketone groups can participate in various biochemical pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-amine: Similar structure but with an amine group instead of a ketone.
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-thiol: Similar structure but with a thiol group instead of a ketone.
Uniqueness
4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one is unique due to the presence of both alkyne and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
828913-49-1 |
|---|---|
Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4,4-bis(phenylmethoxymethyl)oct-6-yn-2-one |
InChI |
InChI=1S/C24H28O3/c1-3-4-15-24(16-21(2)25,19-26-17-22-11-7-5-8-12-22)20-27-18-23-13-9-6-10-14-23/h5-14H,15-20H2,1-2H3 |
InChI Key |
BFPBRWJHKBPHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(CC(=O)C)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



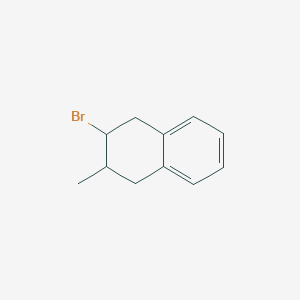
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
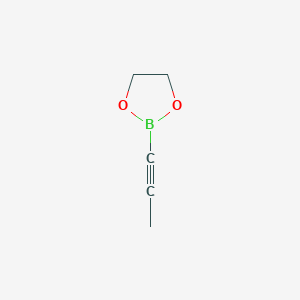
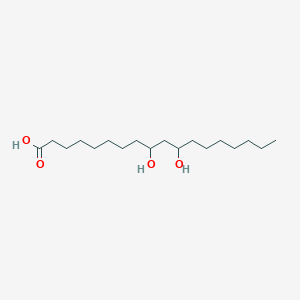
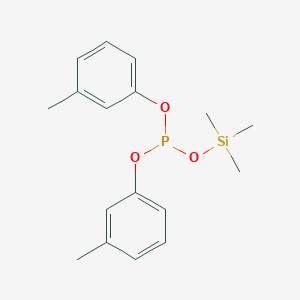
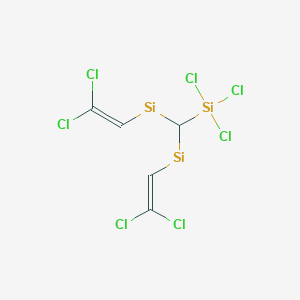

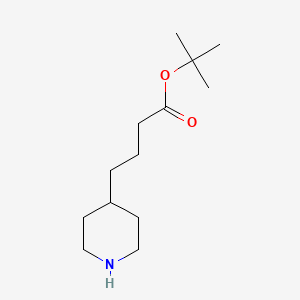
![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)

![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
